molecular formula C25H22ClF3N6O3 B1663555 Telotristat CAS No. 1033805-28-5

Telotristat

Cat. No. B1663555
M. Wt: 546.9 g/mol
InChI Key: NCLGDOBQAWBXRA-PGRDOPGGSA-N
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Description

Telotristat Ethyl, also known as LX1032 or LX1606, is a medication used in combination with somatostatin analog (SSA) therapy to treat carcinoid syndrome diarrhea . This medicine is used in adults who have received SSA therapy but did not work well . It is a prodrug of telotristat, which is an inhibitor of tryptophan hydroxylase .


Synthesis Analysis

After oral administration, telotristat ethyl undergoes hydrolysis via carboxylesterases to telotristat (LP-778902), its active metabolite .


Molecular Structure Analysis

Telotristat ethyl (LX-1606) is the free base form of a hippurate salt called telotristat etiprate. The molecular formula of telotristat ethyl is C27-H26-Cl-F3-N6-O3 and its molecular weight is 574.989 g/mol .


Chemical Reactions Analysis

Telotristat ethyl is a small molecule inhibitor of tryptophan hydroxylase (TPH). TPH converts tryptophan to 5-hydroxytryptophan and ultimately to serotonin, and is the rate-limiting enzyme in serotonin synthesis .


Physical And Chemical Properties Analysis

Telotristat ethyl is a solid with a molecular weight of 546.93 g/mol. It is soluble in DMSO at 33.33 mg/mL (ultrasonic). It is recommended to be stored as a powder at -20°C for 3 years and at 4°C for 2 years .

Safety And Hazards

Common adverse effects noted in clinical trials include nausea, headache, elevated liver enzymes, depression, accumulation of fluid causing swelling (peripheral edema), flatulence, decreased appetite, and fever. Constipation is also common, and may be serious or life-threatening (especially in overdose) .

Future Directions

The associated decrease in urinary 5-hydroxyindoleacetic acid (u5-HIAA) provides evidence that telotristat ethyl effectively decreases serotonin production, and therefore, offers a rationale to investigate this agent to mitigate serotonin-mediated complications in this patient population, especially cardiac valvular disease or mesenteric fibrosis .

properties

IUPAC Name

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClF3N6O3/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33)/t18-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLGDOBQAWBXRA-PGRDOPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145805
Record name Telotristat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telotristat

CAS RN

1033805-28-5
Record name Telotristat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telotristat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Telotristat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELOTRISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381V4FCV2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,890
Citations
M Pavel, DJ Gross, M Benavent… - Endocrine-Related …, 2018 - erc.bioscientifica.com
… TELECAST, a phase 3 companion study, assessed the safety and efficacy of telotristat ethyl … or telotristat ethyl 250 mg or 500 mg 3 times per day (tid); 67 continued receiving telotristat …
Number of citations: 125 erc.bioscientifica.com
MS Rendell - Drug Design, Development and Therapy, 2019 - Taylor & Francis
… Following multiple-dose administrations of telotristat ethyl 500 mg three times daily (TID), there was no significant accumulation at steady state for both telotristat ethyl and telotristat. …
Number of citations: 11 www.tandfonline.com
A Lamarca, J Barriuso, MG McNamara… - Expert opinion on …, 2016 - Taylor & Francis
… supporting the role of telotristat ethyl in the management of … Expert opinion: The efficacy of telotristat ethyl in producing a … , explored the role of telotristat ethyl in the management of …
Number of citations: 36 www.tandfonline.com
M Pavel, D Hörsch, M Caplin, J Ramage… - The Journal of …, 2015 - academic.oup.com
… Telotristat etiprate was designed to not cross the blood–brain … Consistent with its proposed action, telotristat etiprate … assess the efficacy and safety of telotristat etiprate over a 12-…
Number of citations: 121 academic.oup.com
DL Chan, S Singh - Therapeutics and Clinical Risk Management, 2018 - Taylor & Francis
… The oral drug, telotristat etiprate, is metabolized to telotristat ethyl by carboxylesterases and … to form telotristat – the most active form of the drug. Citation13 Telotristat is predominantly …
Number of citations: 7 www.tandfonline.com
LB Anthony, MH Kulke, ME Caplin, E Bergsland… - The …, 2019 - academic.oup.com
… trials with telotristat ethyl in patients with carcinoid syndrome. … assessing telotristat ethyl 250 mg tid and telotristat ethyl 500 … patients received telotristat ethyl 250 mg tid or telotristat ethyl …
Number of citations: 13 academic.oup.com
MH Kulke, T O'Dorisio, A Phan… - Endocrine-Related …, 2014 - erc.bioscientifica.com
In this study, we i) assessed the metabolic profile of the normal adrenal cortex and medulla of adult human subjects by means of 1 H-high-resolution magic-angle spinning nuclear …
Number of citations: 149 erc.bioscientifica.com
A Markham - Drugs, 2017 - Springer
… active metabolite telotristat [1]. The pharmacokinetics of both telotristat ethyl and telotristat were … Maximum plasma concentrations (C max ) of telotristat ethyl and telotristat were achieved …
Number of citations: 37 link.springer.com
P Lapuerta, B Zambrowicz, D Fleming… - Clinical …, 2015 - researchgate.net
… This review addresses the development of telotristat etiprate, a novel serotonin synthesis inhibitor … whether telotristat etiprate will become the first approved serotonin synthesis inhibitor. …
Number of citations: 26 www.researchgate.net
H Li, W Zhang, X Jiang, H Wang… - Advanced Synthesis …, 2021 - Wiley Online Library
… LfSDR1 mutants for the key chiral intermediate (R)-2 in the synthesis of telotristat ethyl. … Thus, the biocatalytic synthesis of the key intermediate for telotristat ethyl attracted our attention, …
Number of citations: 8 onlinelibrary.wiley.com

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